![molecular formula C10H9NO3 B3269314 2-Methylbenzo[d]oxazol-6-yl acetate CAS No. 5078-06-8](/img/structure/B3269314.png)
2-Methylbenzo[d]oxazol-6-yl acetate
Overview
Description
“2-Methylbenzo[d]oxazol-6-yl acetate” is a chemical compound with the molecular formula C10H9NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-methylbenzoxazoles has been achieved directly from N-phenylacetamides. This process is catalyzed by Pd (OAc)2 in the presence of K2S2O8 and TfOH . The desired products were obtained in moderate to excellent yields . This approach provides a facile procedure to prepare benzoxazoles with available substrates .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H9NO3 . The molecular weight of this compound is 191.18 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-methylbenzoxazoles include C-H functionalization and intramolecular oxidative C-O coupling reaction . This reaction is facilitated by the presence of Pd (OAc)2, K2S2O8, and TfOH .Mechanism of Action
Safety and Hazards
Future Directions
Benzoxazole derivatives have gained a lot of importance in recent years due to their use in the preparation of new biological materials . They have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . Therefore, the future directions for “2-Methylbenzo[d]oxazol-6-yl acetate” could involve further exploration of its potential applications in these areas.
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-8(14-7(2)12)5-10(9)13-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILMPTWYTJBHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




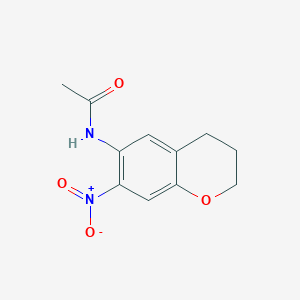
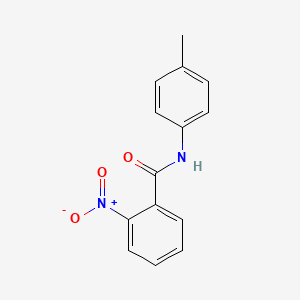
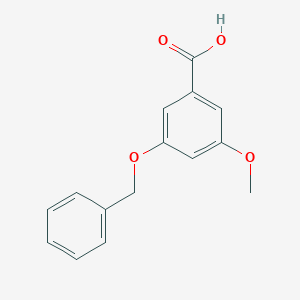

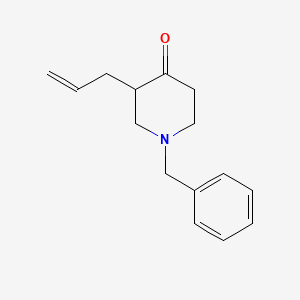
![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)

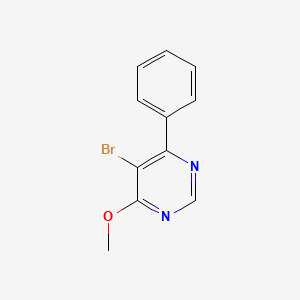
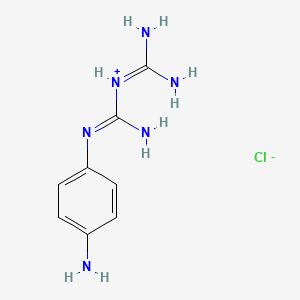
![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)
